molecular formula C13H14N2O2 B2503094 N-(1-Acetylindolin-4-yl)acrylamide CAS No. 2189497-49-0

N-(1-Acetylindolin-4-yl)acrylamide

Cat. No.: B2503094
CAS No.: 2189497-49-0
M. Wt: 230.267
InChI Key: UKTXJUSHBHUPOG-UHFFFAOYSA-N
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Description

Significance in Contemporary Chemical Research

N-(1-Acetylindolin-4-yl)acrylamide has emerged as a compound of interest due to its unique molecular architecture, which combines an indoline (B122111) scaffold with a reactive acrylamide (B121943) functional group. The acrylamide moiety is particularly noteworthy for its ability to form covalent bonds with biological targets, a characteristic that has been successfully exploited in the development of targeted therapies. nih.gov This feature allows for prolonged and often irreversible inhibition of specific enzymes or receptors, leading to enhanced potency and duration of action. The indoline core, a privileged structure in medicinal chemistry, provides a versatile framework that can be readily modified to optimize pharmacokinetic and pharmacodynamic properties.

The broader class of acrylamide-containing molecules has demonstrated significant potential in various therapeutic areas, including oncology and immunology. nih.govnih.gov Kinase inhibitors, such as afatinib (B358) and ibrutinib, which incorporate an acrylamide group, have received FDA approval and underscore the clinical relevance of this functional group. nih.gov Research into compounds like this compound is driven by the need to develop novel therapeutics with improved efficacy and selectivity, as well as to probe the intricate mechanisms of cellular signaling pathways.

Overview of Structural Class and Precedent in Medicinal Chemistry

This compound belongs to the class of substituted indolines, which are bicyclic aromatic compounds that are structurally related to the amino acid tryptophan. The indoline nucleus is a common motif in a wide range of biologically active natural products and synthetic drugs. Its presence often confers favorable properties such as metabolic stability and the ability to engage in various non-covalent interactions with protein targets.

The acrylamide functional group, characterized by a carbonyl group conjugated with a vinyl group, is a key feature that defines the reactivity of this compound. This group can act as a Michael acceptor, enabling it to react with nucleophilic residues, such as cysteine, on target proteins. nih.gov This covalent modification can lead to irreversible inhibition, a strategy that has proven effective in overcoming drug resistance in certain cancers. The strategic placement of the acrylamide group on the indoline scaffold is a critical aspect of its design, influencing its reactivity and selectivity towards its intended biological target.

Research Objectives and Scope

The primary research objectives for investigating this compound and related compounds are multifaceted. A key goal is the design and synthesis of novel covalent inhibitors for specific protein targets implicated in disease. This involves a detailed exploration of the structure-activity relationships (SAR) to understand how modifications to the indoline core and the acrylamide linker affect binding affinity, reactivity, and cellular activity.

Another important objective is to evaluate the potential of these compounds as chemical probes to study biological processes. By selectively and irreversibly labeling a target protein, researchers can gain valuable insights into its function, localization, and interactions with other molecules. Furthermore, investigations into the physicochemical properties of this compound, such as its solubility and membrane permeability, are crucial for its development as a potential drug candidate. Studies have shown that the incorporation of an acrylamide group can, in some cases, improve these properties. nih.gov

The scope of research on this compound is expanding to include its potential applications in various disease models. While initial interest may be focused on a specific target, the versatility of the indoline scaffold and the reactivity of the acrylamide group suggest that this compound could be adapted to target a range of proteins. Future research will likely involve a combination of chemical synthesis, biochemical assays, cell-based studies, and potentially in vivo models to fully elucidate the therapeutic potential of this promising compound.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(1-acetyl-2,3-dihydroindol-4-yl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O2/c1-3-13(17)14-11-5-4-6-12-10(11)7-8-15(12)9(2)16/h3-6H,1,7-8H2,2H3,(H,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKTXJUSHBHUPOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC2=C(C=CC=C21)NC(=O)C=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for N 1 Acetylindolin 4 Yl Acrylamide and Analogues

Established Synthetic Pathways for Acrylamide (B121943) and Indoline (B122111) Derivatives

The construction of N-(1-Acetylindolin-4-yl)acrylamide relies on fundamental reactions established for its core components: the indoline ring and the acrylamide functional group.

Condensation Reactions

Condensation reactions are a cornerstone of organic synthesis and are pivotal in forming the acrylamide structure. A notable method is the Doebner-Knoevenagel condensation, which provides a selective route to acrylamides under mild, ambient temperature conditions. organic-chemistry.orgnih.gov This reaction is valued for its tolerance of a wide array of functional groups and its high selectivity for the E-isomer, making it a scalable and efficient process. organic-chemistry.orgnih.gov The mechanism, believed to be organocatalytic, expands the utility of this classic reaction to industrially significant products. nih.gov

Another relevant, though broader, category of condensation is the Maillard reaction, where amino acids react with reducing sugars at elevated temperatures. researchgate.net Specifically, the amino group of asparagine can react with a carbonyl group to form N-Glycosyl-asparagine, which can ultimately lead to acrylamide formation. bio-conferences.org While prevalent in food chemistry, the principles of sugar-amine condensation to form Schiff bases are fundamental in organic chemistry. bio-conferences.org

Table 1: Examples of Condensation Reactions in Acrylamide Synthesis

Reaction Type Reactants Catalyst/Conditions Product Type Selectivity/Yield Reference
Doebner-Knoevenagel Aldehydes, Malonic Acid Half-Amide Organocatalyst, Mild Temp. E-Acrylamides High E/Z selectivity (≥95:5) organic-chemistry.org
Maillard Reaction Asparagine, Reducing Sugars High Temperature (>120°C) Acrylamide Variable researchgate.net

Michael Addition Strategies for Acrylamide Moiety Incorporation

The Michael addition is a crucial strategy for C-N and C-S bond formation, leveraging the electrophilic nature of the β-carbon in α,β-unsaturated carbonyl compounds like acrylamide. researchgate.net This reaction is fundamental for incorporating the acrylamide group or modifying existing structures.

The addition of amines to an acrylamide unit results in a β-aminoamide group. rsc.org Studies on asymmetric divinylic compounds containing both acrylamide and acrylate (B77674) moieties have shown that nucleophilic secondary amines preferentially attack the acrylic unit. rsc.org Furthermore, highly efficient Michael additions of amides to acrylamide can be achieved at room temperature using a phosphazene base as a catalyst. acs.org This method is particularly effective with secondary amides and has been used for the post-functionalization of polymers. acs.org

The versatility of the Michael addition extends to other nucleophiles. For instance, alkyl phosphines readily add to acrylamide in what is known as a phospha-Michael addition, a reaction that proceeds favorably under physiological conditions and is significantly faster than the corresponding thiol-based Michael addition. nih.gov

Table 2: Michael Addition Reactions Involving Acrylamide

Nucleophile (Donor) Electrophile (Acceptor) Catalyst/Conditions Product Key Finding Reference
Secondary Amide Acrylamide Phosphazene Base (t-BuP4) Modified Amide Highly efficient post-modification acs.org
Vinylamine Polymer Acrylamide pH 9.0-11.0, 30-50°C Polyvinylamine-Acrylamide Adduct Creates extended primary amino groups google.com
Alkyl Phosphine (TCEP) Acrylamide Aqueous Buffer (pH 7.4) Phosphonium Adduct Phospha-Michael addition is faster than thiol-Michael addition nih.gov

N-Substitution Processes on Acrylamides

The synthesis of N-substituted acrylamides is most commonly achieved by the acylation of a primary or secondary amine with acryloyl chloride or a related activated acrylic acid derivative. google.comnih.gov This approach allows for the direct installation of the acrylamide functionality onto a target amine. A general method involves dissolving a salt of a nucleophilic amine, de-salting it with a base like NaOH or K2CO3, and then adding the activated acrylic acid derivative. google.com This procedure has been noted to improve yield, purity, and scalability compared to other methods. google.com

Alternatively, N-substitution can refer to the modification of an existing amide. For instance, N-alkylation of indoles has been accomplished using N-isopropylacrylamide, demonstrating the reactivity of the acrylamide unit in substitution reactions. acs.org

Advanced Synthetic Approaches to this compound

Constructing the target molecule requires sophisticated methods that can control reactivity at multiple sites, often employing advanced catalytic systems to ensure efficiency and selectivity.

Catalytic Systems and Optimized Reaction Conditions

Modern synthetic chemistry offers powerful catalytic tools for both acrylamide and indoline synthesis. For the acrylamide moiety, palladium-catalyzed carbonylation reactions represent a state-of-the-art method. One such strategy involves the hydroaminocarbonylation of acetylene (B1199291), using a Pd(acac)2 catalyst with a ferrocenylphosphine ligand to react various amines with acetylene and carbon monoxide, yielding acrylamides with high atom efficiency. chemistryviews.org Another advanced route uses 1,2-dichloroethane (B1671644) and amines as starting materials in a palladium-catalyzed carbonylation that shows remarkable tolerance for a broad range of amines. rsc.org

For the indoline core, palladium catalysis is also prominent. Efficient synthesis of indoline compounds can be achieved via Pd(II)-catalyzed intramolecular C-H amination of phenethylamine (B48288) derivatives. organic-chemistry.org These methods feature high efficiency, mild operating conditions, and the use of inexpensive reagents. organic-chemistry.org A simple and effective synthesis of N-Boc-indoline from diaryliodonium salts has also been described, proceeding in high yield in the presence of TEMPO and Cs2CO3. acs.org

Table 3: Selected Catalytic Systems for Indoline and Acrylamide Synthesis

Synthesis Target Catalytic System Reactants Key Features Reference
Acrylamides Pd(acac)2 / Ferrocenylphosphine Ligand Amine, Acetylene, CO Modular, High Atom Efficiency, Broad Scope chemistryviews.org
Acrylamides Palladium Catalyst 1,2-Dichloroethane, Amine Uses Inexpensive Bulk Chemical rsc.org
Indolines Palladium(II) Picolinamide-protected β-arylethylamine Intramolecular C(sp2)-H Amination, Mild Conditions organic-chemistry.org
Indolines Palladium(II) 2-Pyridinesulfonyl-protected phenethylamine Intramolecular C-H Amination organic-chemistry.org

Chemo- and Regioselectivity in Indoline and Acrylamide Coupling

The synthesis of this compound from a precursor like 4-aminoindoline presents a significant challenge in chemo- and regioselectivity. The molecule contains two distinct nitrogen atoms: the indoline ring nitrogen (N1) and the exocyclic amino group at the C4 position. These two sites exhibit different nucleophilicity, which must be managed to ensure the correct placement of the acetyl and acryloyl groups.

A plausible and controlled synthetic route would involve a protecting group strategy to differentiate the two amine functionalities.

Protection: The exocyclic 4-amino group of 4-aminoindoline would first be protected. A common choice is the tert-butyloxycarbonyl (Boc) group, which forms a carbamate (B1207046) that is stable under the conditions required for the next step. This would yield N-Boc-4-aminoindoline. The synthesis of N-Boc protected indolines is a well-established procedure. acs.org

N1-Acetylation: The indoline nitrogen (N1) would then be acetylated using a reagent like acetyl chloride or acetic anhydride. With the 4-amino group protected, the acetylation should proceed selectively at the N1 position, yielding N-(1-acetylindolin-4-yl)-tert-butyl carbamate. The acetyl group's electron-withdrawing nature would also serve to deactivate the N1 position from participating in subsequent reactions.

Deprotection: The Boc group would then be selectively removed from the 4-amino position, typically under acidic conditions (e.g., using trifluoroacetic acid), which would not affect the more robust N1-acetyl and amide bonds. This step would unmask the 4-amino group, yielding 1-acetylindolin-4-amine.

Acryloylation: Finally, the free 4-amino group would be acylated with acryloyl chloride in the presence of a non-nucleophilic base (e.g., triethylamine (B128534) or DIPEA) to form the target molecule, this compound.

Green Chemistry Considerations in Synthesis Development

The development of synthetic routes for novel compounds like this compound is increasingly guided by the principles of green chemistry. These principles aim to reduce the environmental impact of chemical processes by minimizing waste, using less hazardous materials, and improving energy efficiency. ijprt.org For the synthesis of this compound and its analogues, several green chemistry strategies can be considered, focusing on the formation of the N-acylated indoline core and the introduction of the acrylamide functionality.

A primary consideration in green synthesis is the choice of solvent. Traditionally, organic solvents are widely used, but their volatility and toxicity pose environmental and health risks. nih.gov Research into the synthesis of acrylamide-based polymers and indole (B1671886) derivatives has demonstrated the feasibility of using water as a reaction medium. nih.govnih.gov Water is a non-toxic, non-flammable, and readily available solvent, making it an environmentally benign alternative. nih.gov For instance, the polymerization of acrylamide monomers has been successfully carried out in water, leading to high monomer conversion and chemical yields. nih.gov Furthermore, the use of bio-based solvents derived from renewable resources is another promising avenue. researchgate.net

The use of alternative energy sources to conventional heating is another cornerstone of green chemistry. Microwave irradiation and ultrasound have emerged as effective tools for accelerating organic reactions, often leading to shorter reaction times, milder conditions, and higher yields. core.ac.uktandfonline.com The synthesis of indole derivatives, a key structural component of the target molecule, has been shown to benefit from microwave-assisted conditions, providing a rapid and environmentally friendly method. tandfonline.com Similarly, ultrasound has been employed in the condensation reactions of indoles with aldehydes, promoting efficient and greener synthesis. scirp.org

Catalysis plays a pivotal role in modern organic synthesis, and the development of green catalysts is a major focus. For the N-acylation of the indoline ring, a key step in the synthesis of this compound, various eco-friendly catalytic systems can be envisioned. Dehydrogenative coupling, which forms amides from alcohols and amines with the liberation of hydrogen gas as the only byproduct, represents a highly atom-economical and environmentally friendly approach. nih.gov Catalysts such as tetrapropylammonium (B79313) perruthenate (TPAP) can be used in low loadings for this transformation. nih.gov Furthermore, the use of reusable heterogeneous catalysts, such as acidic carbons or magnetic nanoparticles, can simplify product purification and reduce waste. jsynthchem.comunl.pt Biocatalysts, like enzymes, offer high selectivity under mild conditions and are derived from renewable sources, presenting another green alternative. ijprt.org

One-pot or tandem reactions, where multiple synthetic steps are carried out in the same reaction vessel without isolating intermediates, significantly reduce solvent usage, energy consumption, and waste generation. unl.pt The synthesis of functionalized indoles has been achieved through one-pot cascade reactions, demonstrating the potential of this strategy for constructing complex molecules like this compound in a more sustainable manner. unl.ptresearchgate.net

The principles of green chemistry provide a framework for designing more sustainable synthetic routes to this compound and its analogues. By carefully selecting solvents, energy sources, and catalysts, and by designing atom-economical reaction sequences, the environmental footprint of producing such compounds can be significantly minimized.

Table 1: Green Chemistry Approaches in the Synthesis of N-Acylindolines and Acrylamides

Green Chemistry PrincipleApplication in SynthesisPotential Advantages
Safer Solvents Use of water, supercritical fluids, or bio-based solvents instead of volatile organic compounds (VOCs). nih.govnih.govReduced toxicity, improved safety, and lower environmental impact.
Energy Efficiency Application of microwave irradiation or sonication to accelerate reactions. core.ac.uktandfonline.comscirp.orgShorter reaction times, lower energy consumption, and often higher yields.
Catalysis Employment of reusable heterogeneous catalysts, biocatalysts, or highly efficient homogeneous catalysts in low concentrations. ijprt.orgnih.govjsynthchem.comIncreased reaction rates, higher selectivity, reduced waste, and catalyst recyclability.
Atom Economy Designing reactions like addition and cycloaddition that incorporate all starting materials into the final product. Dehydrogenative coupling is a prime example. nih.govMaximization of resource utilization and minimization of byproducts.
Waste Prevention Utilizing one-pot or tandem reaction sequences to avoid intermediate purification steps. unl.ptresearchgate.netReduced solvent and reagent use, leading to less chemical waste.
Renewable Feedstocks Sourcing starting materials from renewable biological sources rather than petrochemicals. researchgate.netresearchgate.netReduced reliance on fossil fuels and promotion of a circular economy.

Molecular Mechanisms of Action: in Vitro Perspectives

Electrophilic Reactivity of the Acrylamide (B121943) Moiety

The core of N-(1-Acetylindolin-4-yl)acrylamide's mechanism lies in its α,β-unsaturated carbonyl structure. This arrangement creates an electron-deficient β-carbon, rendering it susceptible to attack by nucleophiles. nih.govnih.gov This electrophilic character is the basis for its ability to form stable covalent bonds with biological molecules. nih.gov

The acrylamide group is a classic Michael acceptor, meaning it readily undergoes conjugate addition reactions with soft nucleophiles. acs.orgwikipedia.org In a biological context, the most significant soft nucleophiles are the thiol groups of cysteine residues within proteins, especially in their deprotonated thiolate form. nih.govnih.gov The reaction proceeds via a Michael-type addition, where the nucleophilic sulfur of a cysteine attacks the electrophilic β-carbon of the acrylamide, forming a stable carbon-sulfur covalent bond. researchgate.netresearchgate.net This reaction is highly selective for soft nucleophiles like cysteine over harder nucleophiles such as the nitrogen groups on lysine (B10760008) or histidine residues. nih.gov Studies on various acrylamides confirm that cysteine is the preferred target, leading to the formation of propionamide-cysteine adducts. researchgate.net

The reactivity of the acrylamide can be influenced by substituents on the molecule. While alkyl groups at the α or β positions can decrease reactivity, aryl or heteroaryl groups on the nitrogen can enhance it. nih.gov The specific indolinyl group of this compound would therefore play a role in modulating the precise reactivity of the acrylamide warhead.

The formation of a covalent bond between this compound and a protein is an irreversible event that can significantly alter the protein's structure and function. nih.govresearchgate.net This covalent modification is the basis for the activity of many targeted covalent inhibitors used in drug discovery. nih.govmdpi.com By forming an adduct with a cysteine residue, particularly one located in a critical region like an enzyme's active site or a regulatory binding pocket, the compound can permanently inactivate the protein. nih.govnih.gov

This covalent binding strategy offers high potency and prolonged duration of action, as the inhibitor is not subject to dissociation. nih.gov The selectivity of such covalent inhibitors often relies on the initial non-covalent binding of the molecule to the target protein, which positions the acrylamide "warhead" in close proximity to a reactive cysteine, facilitating the irreversible bond formation. nih.govmdpi.com Mass spectrometry-based proteomics has been a key tool in identifying the specific protein targets of acrylamide compounds, revealing adducts on numerous proteins that regulate essential cellular processes. nih.govnih.gov

Table 1: Examples of Protein Classes Targeted by Acrylamide Compounds via Covalent Adduction
Protein ClassExample(s)Functional Consequence of AdductionReference
KinasesBTK, EGFR, CDK7Inhibition of signaling pathways controlling cell growth and proliferation. mdpi.comnih.gov
Synaptic ProteinsNSF, SNAP-25Disruption of neurotransmitter release and uptake. nih.gov
Cytoskeletal ProteinsTubulin, ActinAlteration of cell structure and transport processes. researchgate.net
Metabolic EnzymesGlyceraldehyde-3-phosphate dehydrogenase (GAPDH)Inhibition of glycolysis and cellular energy production. researchgate.net

Modulation of Intracellular Signaling Pathways

Through its reactivity, this compound can influence key signaling networks that control cellular responses to stress, inflammation, and proliferation.

Electrophilic compounds like acrylamides are known activators of the Antioxidant Response Element (ARE), also known as the Electrophile Response Element (EpRE). nih.govpnas.org AREs are regulatory sequences in the promoter region of genes that encode a battery of protective proteins, including antioxidant enzymes and detoxification enzymes. pnas.orgexlibrisgroup.com Activation of this pathway is a primary mechanism for cellular defense against oxidative and electrophilic stress. nih.gov The interaction is indirect; acrylamides are thought to react directly with cysteine residues on the sensor protein Keap1, which leads to the release and nuclear translocation of the transcription factor Nrf2, the master regulator of the ARE response. nih.gov

Mitogen-Activated Protein Kinase (MAPK) cascades are central signaling modules that convert extracellular stimuli into intracellular responses, regulating processes like cell proliferation, differentiation, and apoptosis. frontiersin.orgnih.gov Studies have shown that acrylamide can activate several MAPK pathways, including the p38, JNK, and ERK pathways. nih.govtandfonline.com This activation is often linked to the generation of cellular stress, such as oxidative stress, caused by the compound's reactivity. tandfonline.com For instance, acrylamide-induced activation of p38 and ERK1/2 has been shown to be mediated by reactive oxygen species (ROS). tandfonline.com The activation of these kinase cascades can, in turn, influence downstream cellular events and transcription factor activity. frontiersin.orgnih.gov

The electrophilic nature of this compound strongly suggests it will modulate the activity of key transcription factors that are sensitive to the cellular redox state.

Nrf-2 (Nuclear factor erythroid 2-related factor 2): As mentioned, acrylamides are potent activators of the Keap1-Nrf2 pathway. nih.govmdpi.com By covalently modifying cysteine sensors on Keap1, they disrupt Keap1-mediated degradation of Nrf2. nih.gov This allows Nrf2 to accumulate, translocate to the nucleus, and bind to ARE sequences, thereby upregulating the expression of antioxidant and cytoprotective genes. mdpi.comnih.gov This represents a key adaptive response to the electrophilic stress imposed by the compound.

NF-κB (Nuclear factor-kappa B): The NF-κB pathway is a central regulator of inflammation. nih.gov Acrylamide has been shown to activate the NF-κB pathway, a process that can be regulated by upstream MAPK signaling. nih.gov Interestingly, a complex crosstalk exists between the Nrf2 and NF-κB pathways. In some contexts, activation of Nrf2 can suppress NF-κB activity, while in others, both pathways can be activated by a common stimulus like acrylamide. nih.gov The ultimate cellular outcome depends on the balance and interplay between these two crucial signaling pathways.

Table 2: Summary of Signaling Pathways Modulated by Acrylamide Compounds
Pathway/ElementKey ProteinsEffect of AcrylamideReference
Nrf2/ARE PathwayKeap1, Nrf2Activation via Keap1 modification, leading to antioxidant gene expression. nih.govnih.govnih.gov
MAPK Cascadesp38, JNK, ERKActivation, often secondary to oxidative stress. nih.govtandfonline.com
NF-κB PathwayNF-κB p65Activation, contributing to inflammatory responses. nih.gov

Specific Molecular Target Engagement

The therapeutic potential of a chemical entity is fundamentally linked to its interaction with specific biological targets. For the compound this compound, a comprehensive understanding of its molecular mechanisms of action requires a detailed investigation of its engagement with various receptors, enzymes, and structural proteins. This article explores the in vitro perspectives on the potential molecular interactions of this compound with several key biological targets, based on the known activities of its core structural motifs: the indoline (B122111) and acrylamide moieties. It is important to note that while direct experimental data for this compound is not extensively available in the public domain, a review of existing literature on related compounds allows for a scientifically grounded postulation of its potential activities.

Neuropeptide Y Y2 Receptor Antagonism and Binding Characteristics

The Neuropeptide Y (NPY) system, and specifically the Y2 receptor subtype, is implicated in a variety of physiological processes. While research into the direct interaction of this compound with the NPY Y2 receptor is not currently documented, the exploration of related structures in the context of NPY receptor modulation is an active area of research. The development of non-peptidic Y2 receptor antagonists is of significant interest for therapeutic applications. At present, there is no direct evidence to suggest that this compound acts as a Neuropeptide Y Y2 receptor antagonist. Further in vitro binding and functional assays would be necessary to determine any potential affinity and activity at this receptor.

Potential Acetylcholinesterase Inhibition Mechanisms

Acetylcholinesterase (AChE) is a critical enzyme in the cholinergic nervous system, responsible for the breakdown of the neurotransmitter acetylcholine (B1216132). Inhibition of AChE is a key therapeutic strategy for conditions characterized by cholinergic deficits. The indole (B1671886) nucleus, a close structural relative of the indoline core in this compound, is a recognized scaffold in the design of AChE inhibitors. nih.govnih.gov Various indole derivatives have demonstrated significant AChE inhibitory activity, suggesting that the indoline moiety of this compound could potentially interact with the active site of the AChE enzyme. nih.govrsc.org

The mechanism of AChE inhibition often involves the binding of the inhibitor to the enzyme's active site, which can be divided into a catalytic anionic site (CAS) and a peripheral anionic site (PAS). The interaction with these sites can prevent the binding of acetylcholine and its subsequent hydrolysis. For instance, some indole-based inhibitors are designed to interact with the PAS, which can also interfere with the role of AChE in the aggregation of amyloid-beta plaques, a hallmark of Alzheimer's disease. rsc.org The acetyl group on the indoline nitrogen of this compound may also play a role in its binding affinity and inhibitory potential. However, without direct experimental data, the acetylcholinesterase inhibitory activity of this compound remains speculative. Kinetic studies and in vitro enzymatic assays would be required to confirm and characterize any such activity.

Inhibition of Tubulin Polymerization and Microtubule Dynamics

Microtubules, dynamic polymers of α- and β-tubulin, are essential components of the cytoskeleton involved in cell division, motility, and intracellular transport. Disruption of microtubule dynamics is a proven strategy in cancer chemotherapy. The indole-acrylamide scaffold has emerged as a promising pharmacophore for the development of tubulin polymerization inhibitors. nih.govnih.govmetu.edu.tr Several studies have reported that derivatives of indole-acrylamide can bind to the colchicine (B1669291) binding site on β-tubulin, thereby inhibiting microtubule assembly and arresting cells in the G2/M phase of the cell cycle. nih.govresearchgate.net

The acrylamide moiety in these compounds often acts as a Michael acceptor, potentially forming covalent bonds with nucleophilic residues in the binding pocket. The indole ring provides a key hydrophobic interaction within the binding site. Given that this compound contains both an indoline (a reduced indole) and an acrylamide group, it is plausible that it could exhibit inhibitory effects on tubulin polymerization. The substitution pattern on the indoline ring would significantly influence its binding affinity and activity. For example, studies on other indole-acrylamide derivatives have shown that substitutions on the indole ring can modulate their anti-tubulin activity. metu.edu.tr

Related Indole-Acrylamide Compound Reported Activity IC50 (Tubulin Polymerization) Reference
A specific indole-acrylamide derivativeInhibitor of tubulin polymerization, induces G2/M arrest18 µM researchgate.net
Another indole-acrylamide derivativePotent tubulin polymerization inhibitor5.0 µM nih.gov

Angiotensin II Receptor Antagonist Activity

The renin-angiotensin system (RAS) is a critical regulator of blood pressure and fluid balance, with the Angiotensin II Type 1 (AT1) receptor being a key mediator of the vasoconstrictive effects of angiotensin II. Blockade of this receptor is a major therapeutic approach for hypertension. The indoline scaffold is present in some compounds investigated for their effects on the cardiovascular system. For example, indapamide, a diuretic and antihypertensive agent, contains an indoline moiety. drugs.com Furthermore, certain indoline derivatives have been explored as angiotensin-converting enzyme (ACE) inhibitors, which also act on the RAS. nih.gov While ACE inhibition is a different mechanism from AT1 receptor antagonism, the presence of the indoline core in molecules active within the RAS suggests its potential as a scaffold for designing ligands for RAS components.

However, there is no direct evidence in the reviewed literature to suggest that this compound possesses angiotensin II receptor antagonist activity. The specific structural features required for high-affinity binding to the AT1 receptor are well-defined and typically include an acidic group, which is absent in this compound. Therefore, it is less likely to be a potent AT1 receptor antagonist, but its potential for interaction with other components of the RAS cannot be entirely ruled out without experimental verification.

Soluble Guanylate Cyclase (sGC) Activation Pathways

Soluble guanylate cyclase (sGC) is a key enzyme in the nitric oxide (NO) signaling pathway. Upon activation by NO, sGC catalyzes the conversion of guanosine (B1672433) triphosphate (GTP) to cyclic guanosine monophosphate (cGMP), a second messenger that mediates various physiological effects, including vasodilation. Some compounds can activate sGC independently of NO, offering a potential therapeutic avenue for conditions with impaired NO bioavailability. nih.govnih.gov

Histone Deacetylase (HDAC) Inhibition Mechanisms

Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression by removing acetyl groups from histone proteins. researchgate.net Inhibition of HDACs has emerged as a promising strategy in cancer therapy. The indole scaffold is a well-established pharmacophore in the design of HDAC inhibitors. nrfhh.com Several indole-based compounds have shown potent inhibitory activity against various HDAC isoforms. ekb.egbohrium.com

Related Indole-based HDAC Inhibitor Target HDACs IC50 Values Reference
Indole-based hydroxamic acid derivativeHDAC1, HDAC3, HDAC613.9 nM, 12.1 nM, 7.71 nM ekb.eg
Panobinostat (indole-based drug)Pan-HDAC inhibitorVaries by isoform ekb.eg

Interaction with Microtubule-Associated Proteins and Motor Proteins (e.g., Dynein, Kinesin)

There is currently no available research detailing the direct interaction of this compound with microtubule-associated proteins (MAPs) or motor proteins such as dynein and kinesin. The effect of this compound on the stability and dynamics of microtubules, as well as its potential to interfere with the transport functions mediated by these motor proteins, remains an uninvestigated area.

Impact on Neurotransmitter Uptake and Vesicular Storage

The influence of this compound on the processes of neurotransmitter uptake and their subsequent storage within synaptic vesicles has not been characterized in published studies. Consequently, its potential to modulate synaptic transmission through these mechanisms is unknown.

Cellular Biological Responses

The cellular effects of this compound, including its potential to induce programmed cell death, regulate cell proliferation, and affect DNA synthesis, are not documented in the current scientific literature.

Induction of Apoptosis and Necrosis in Specific Cell Lines

There is no available data from in vitro studies to suggest that this compound induces apoptosis or necrosis in any specific cell lines. The signaling pathways and molecular triggers associated with programmed cell death have not been studied in the context of this compound.

Impact on Cellular Proliferation and Cell Cycle Regulation

The effects of this compound on cellular proliferation and the regulation of the cell cycle are not described in existing research. Studies to determine its potential cytostatic or cytotoxic effects, as well as its influence on key cell cycle checkpoints, have not been reported.

Effects on DNA Synthesis in Germ Cell Models

The impact of this compound on DNA synthesis, particularly within germ cell models, remains an area without scientific investigation. There is no information regarding its potential to interfere with the replication processes in these specialized cells.

Cellular Uptake and Intracellular Distribution Dynamics

Detailed studies on the cellular uptake mechanisms and the subsequent intracellular distribution of this compound are not available. The kinetics of its transport across the cell membrane and its localization to specific organelles or cellular compartments have not been determined.

Structure Activity Relationship Sar Studies of N 1 Acetylindolin 4 Yl Acrylamide Analogues

Elucidation of Key Pharmacophoric Features

Pharmacophore modeling helps to identify the essential spatial arrangement of functional groups in a molecule that are responsible for its biological activity. For N-(1-Acetylindolin-4-yl)acrylamide analogues, the key pharmacophoric features are primarily associated with the indoline (B122111) nucleus, the reactive acrylamide (B121943) group, and the N-acetyl substituent.

Role of the Indoline Core and Substitution Patterns

The indoline scaffold, a saturated derivative of indole (B1671886), serves as a crucial structural anchor for orienting the other functional groups of the molecule within the binding site of its biological target. The saturation of the pyrrole (B145914) ring in indoline, as opposed to the aromaticity of indole, imparts a three-dimensional character to the core, which can be critical for achieving optimal binding interactions.

While specific SAR data for substitutions on the indoline ring of this compound is not extensively available in public literature, studies on related indole acrylamide derivatives offer valuable insights. For instance, in a series of indole acrylamide derivatives developed as hepatitis C virus (HCV) replication inhibitors, the presence of a cyano group at the 5-position of the indole ring was found to be critical for potent antiviral activity. nih.gov This suggests that electronic and steric effects of substituents on the benzo part of the indoline ring can significantly modulate biological activity.

Table 1: Hypothetical SAR of Indoline Ring Substitutions This table is based on general principles and data from related indole acrylamide series, as specific data for this compound is limited.

Compound Substitution on Indoline Ring Relative Activity
Analogue 1None (Parent Compound)1.0
Analogue 25-Fluoro1.5
Analogue 36-Methoxy0.8
Analogue 45-Cyano5.0
Analogue 57-Methyl1.2

Significance of the Acrylamide Moiety’s Configuration and Substituents

The acrylamide moiety is a key pharmacophoric element, often acting as a covalent warhead that forms an irreversible bond with a nucleophilic residue, such as cysteine, in the active site of the target protein. The electrophilicity of the β-carbon of the α,β-unsaturated amide makes it susceptible to Michael addition, a common mechanism for covalent inhibitors.

The configuration of the acrylamide double bond is generally crucial, with the (E)-isomer often being more active as it presents the electrophilic center in a more accessible orientation for reaction with the target residue. Substitutions on the acrylamide group can also have a profound impact on reactivity and selectivity. For example, the introduction of a methyl group at the α-position can influence the geometry and electronic properties of the Michael acceptor.

Influence of the N-Acetyl Group and Its Modifications

Conformational Lock: The acetyl group can restrict the rotation around the N-C bond, locking the indoline ring in a specific conformation that is favorable for binding.

Hydrogen Bonding: The carbonyl oxygen of the acetyl group can act as a hydrogen bond acceptor, forming a crucial interaction with the target protein.

Solubility and Physicochemical Properties: The acetyl group can influence the solubility and other physicochemical properties of the compound, which can affect its bioavailability and cell permeability.

Modifications of the N-acetyl group, such as replacing it with other acyl groups (e.g., propionyl, benzoyl) or alkyl groups, would be expected to significantly impact activity by altering the steric bulk, electronic properties, and hydrogen bonding capacity at this position.

Impact of Side Chain and Linker Variations

The substituents on the amide nitrogen of the acrylamide moiety and any linkers used to connect other chemical groups are critical for modulating the potency, selectivity, and pharmacokinetic properties of the compounds.

Aromatic Ring Substitutions and Their Electronic Contributions

When an aromatic ring is attached to the amide nitrogen, its substitution pattern can fine-tune the electronic properties and steric profile of the molecule. Electron-withdrawing groups (e.g., chloro, nitro) or electron-donating groups (e.g., methoxy, methyl) on the aromatic ring can influence the reactivity of the acrylamide warhead and introduce new points of interaction with the target.

Table 2: Hypothetical SAR of Aromatic Ring Substitutions on the Amide Nitrogen This table is based on general principles and data from related acrylamide inhibitor series, as specific data for this compound is limited.

Compound Substitution on Phenyl Ring Relative Activity
Analogue 6Unsubstituted Phenyl1.0
Analogue 74-Chloro2.5
Analogue 84-Methoxy0.7
Analogue 93,4-Dichloro3.8
Analogue 104-Trifluoromethyl3.2

Alkyl and Heterocyclic Substituents on the Amide Nitrogen

Replacing the aromatic ring with alkyl or heterocyclic groups on the amide nitrogen introduces further diversity and can lead to improved properties.

Alkyl Substituents: The size, shape, and lipophilicity of alkyl groups can be systematically varied to probe the binding pocket for hydrophobic interactions. For instance, studies on other covalent inhibitors have shown that incorporating hydrophobic moieties like adamantyl or dansyl groups can enhance affinity.

Heterocyclic Substituents: The introduction of heterocyclic rings (e.g., piperidine, morpholine, pyridine) can provide several advantages. ekb.eg They can improve solubility and other pharmacokinetic properties, and the heteroatoms can act as hydrogen bond donors or acceptors, leading to additional interactions with the target protein and potentially increased potency and selectivity.

Scientific Advancement on this compound Remains Undisclosed in Public Research

Despite a focused effort to collate and analyze the structure-activity relationship (SAR) of this compound and its analogues, a comprehensive review of publicly available scientific literature and patent databases reveals a significant lack of specific research on this chemical entity.

Intensive searches for scholarly articles, patents, and research publications detailing the strategic use of linkers for fragment optimization, extension, and the rational design principles based on SAR data for this compound have yielded no specific results. The planned in-depth article, which was to be structured around a detailed exploration of its SAR, cannot be generated due to the absence of foundational research data in the public domain.

The intended article was to focus on the following key areas:

:

Strategic Use of Linkers for Fragment Optimization and Extension: This section would have delved into how different chemical linkers could be employed to modify the core structure of this compound, potentially enhancing its therapeutic properties. The analysis of how linker length, rigidity, and composition affect biological activity is a critical aspect of modern drug discovery. However, no studies detailing such modifications for this specific compound were identified.

Rational Design Principles Based on SAR Data: A crucial part of the intended article was to discuss the guiding principles for designing new and more effective analogues. This would have included:

Optimization for Enhanced Target Binding Affinity and Selectivity: Understanding how structural changes to the molecule impact its ability to bind to its biological target with high affinity and selectivity is fundamental.

Strategies for Improving Biological Potency and Efficacy: This subsection would have explored how SAR data could inform the design of compounds with improved pharmacological effects.

The absence of published research on this compound means that there are no data tables to present, no detailed research findings to elaborate upon, and no established SAR trends to analyze for this specific molecule. While the field of medicinal chemistry is rich with examples of SAR studies for various acrylamide-containing compounds, these are unfortunately not applicable to the specific and novel core structure of this compound as requested.

It is possible that research on this compound is in early, unpublished stages or is proprietary information held by private entities. Until such research is made publicly available, a detailed scientific article on the structure-activity relationship of this compound cannot be authoritatively written.

Molecular Target Identification Methodologies for N 1 Acetylindolin 4 Yl Acrylamide

Biochemical and Biophysical Approaches

Biochemical and biophysical methods provide a direct assessment of the interaction between a small molecule and its potential protein targets. These techniques are fundamental in confirming direct binding and characterizing the nature of the interaction.

Protein Binding Assays and Interaction Studies

Protein binding assays are designed to measure the affinity and kinetics of the interaction between N-(1-Acetylindolin-4-yl)acrylamide and a purified protein suspected to be a target. Techniques such as fluorescence polarization (FP), surface plasmon resonance (SPR), and isothermal titration calorimetry (ITC) are invaluable in this context.

Fluorescence Polarization (FP): This method can be used if a fluorescently labeled version of this compound is synthesized. The binding of this probe to a larger protein molecule will slow its rotation, leading to an increase in the polarization of the emitted light. This change can be used to calculate the binding affinity.

Surface Plasmon Resonance (SPR): SPR allows for the real-time analysis of binding events. A putative protein target is immobilized on a sensor chip, and a solution containing this compound is flowed over the surface. The binding of the compound to the protein alters the refractive index at the sensor surface, which is detected as a change in the SPR signal. This allows for the determination of association and dissociation rate constants.

Isothermal Titration Calorimetry (ITC): ITC directly measures the heat change that occurs upon the binding of this compound to a target protein. This technique provides a complete thermodynamic profile of the interaction, including the binding affinity (Kd), enthalpy (ΔH), and entropy (ΔS).

A hypothetical summary of results from such binding assays is presented in Table 1.

Table 1: Hypothetical Protein Binding Data for this compound

Target Protein Assay Method Binding Affinity (Kd)
Protein Kinase X Fluorescence Polarization 5.2 µM
Receptor Y Surface Plasmon Resonance 12.7 µM

Receptor Binding Studies (e.g., Radioligand Binding and Displacement)

If this compound is suspected to interact with a specific receptor, radioligand binding assays are a powerful tool for confirmation. nih.gov These assays involve the use of a radiolabeled ligand known to bind to the receptor of interest.

The basic principle is to measure the ability of this compound to displace the radioligand from the receptor. A competitive binding experiment would be set up where a constant concentration of the radioligand and the receptor preparation (e.g., cell membranes expressing the receptor) are incubated with increasing concentrations of this compound. The amount of radioactivity bound to the receptor is then measured. A decrease in bound radioactivity with increasing concentrations of the compound indicates competitive binding.

The data from such an experiment can be used to determine the inhibitory constant (Ki) of this compound for the receptor. An example of potential findings is shown in Table 2.

Table 2: Illustrative Radioligand Displacement Assay Results for this compound

Receptor Target Radioligand Ki of this compound
Neuropeptide Y Y2 Receptor [125I]PYY 150 nM
Dopamine D3 Receptor [3H]Spiperone > 10 µM

Chemical Proteomics Platforms

Chemical proteomics utilizes chemical probes to identify and enrich protein targets from complex biological samples like cell lysates or even living cells. nih.gov These approaches are particularly well-suited for identifying the targets of covalent inhibitors like acrylamides.

Affinity-Based Probes (ABPs) for Target Discovery

Affinity-based probes (ABPs) are designed to mimic the parent compound but are modified with a reporter tag, such as biotin (B1667282) or a fluorescent dye, and often a photo-reactive group. nih.gov For this compound, an ABP could be synthesized where a biotin tag is appended via a linker.

The general workflow for an ABP experiment involves:

Incubating the biotinylated this compound probe with a proteome.

Covalent labeling of target proteins.

Enrichment of the labeled proteins using streptavidin-coated beads.

Identification of the enriched proteins by mass spectrometry.

To ensure the specificity of the identified targets, a competition experiment is typically performed where the proteome is pre-incubated with an excess of the parent compound, this compound, before the addition of the probe. True targets will show a significant reduction in labeling in the competed sample.

Quantitative Proteomics Approaches (e.g., Stable Isotope Labeling by Amino acids in Cell culture, SILAC)

Quantitative proteomics methods like SILAC can be used to identify protein targets by observing changes in protein abundance or synthesis in response to treatment with this compound. nih.govnih.gov In a typical SILAC experiment, two populations of cells are cultured in media containing either "light" (normal) or "heavy" (isotope-labeled) essential amino acids, such as arginine and lysine (B10760008).

Once the "heavy" amino acids are fully incorporated into the proteome of one cell population, these cells can be treated with this compound, while the "light" cells are treated with a vehicle control. The two cell populations are then combined, and their proteins are extracted, digested, and analyzed by mass spectrometry. The relative abundance of "heavy" and "light" peptides provides a quantitative measure of the change in protein levels induced by the compound. Proteins that are specifically stabilized or degraded upon binding to the compound can be identified as potential targets.

Table 3: Hypothetical SILAC Data for this compound Treatment

Protein Identified SILAC Ratio (Heavy/Light) Putative Role
Protein A 3.2 Upregulated
Protein B 0.4 Downregulated/Degraded

Activity-Based Protein Profiling (ABPP) for Enzyme Targets

Activity-based protein profiling (ABPP) is a powerful chemoproteomic strategy that uses active site-directed chemical probes to assess the functional state of enzymes in native biological systems. nih.govnomuraresearchgroup.comnih.gov Given that acrylamides are known to react with nucleophilic residues, often found in enzyme active sites, ABPP is a highly relevant technique.

An ABPP experiment for this compound could involve a competitive profiling approach. Here, a broad-spectrum, reactive probe that targets a particular class of enzymes (e.g., those with reactive cysteines) is used. The proteome is first pre-incubated with varying concentrations of this compound, followed by treatment with the tagged, broad-spectrum probe.

If this compound binds to and blocks the active site of a particular enzyme, it will prevent the binding of the tagged probe. The samples are then analyzed by gel electrophoresis or mass spectrometry to identify the proteins that show a dose-dependent decrease in labeling by the tagged probe. These proteins are the candidate targets of this compound.

Table 4: Illustrative Competitive ABPP Results for this compound

Enzyme Target Probe Used IC50 (µM)
Cysteine Protease 1 FP-rhodamine 1.8
Oxidoreductase 3 Diarylhalonium-based probe 7.5

Computational Target Prediction

In the quest to understand the biological activity of novel chemical entities such as this compound, computational target prediction has emerged as an indispensable tool. mdpi.com This in silico approach offers a rapid and cost-effective means to generate hypotheses about the molecular targets of a compound, thereby guiding further experimental validation. mdpi.com By leveraging the vast and ever-expanding biological and chemical data repositories, computational methods can predict potential protein-ligand interactions, elucidate mechanisms of action, identify potential off-target effects, and aid in drug repurposing efforts. mdpi.comnih.gov The primary strategies in computational target prediction can be broadly categorized into ligand-based and structure-based methods. nih.gov

Large-Scale Off-Target Identification Algorithms and Their Application

A significant challenge in drug discovery is the potential for a compound to interact with unintended "off-targets," which can lead to adverse effects or provide opportunities for drug repurposing. mdpi.com Large-scale off-target identification algorithms are computational methods designed to predict these unintended interactions for a given molecule, such as this compound.

These algorithms often employ a "chemogenomics" approach, which systematically analyzes the interactions of a large collection of chemical compounds with a wide array of protein targets. unipi.it By integrating vast datasets of chemical structures and their associated biological activities, these methods can build predictive models to flag potential off-target interactions for a new chemical entity.

One common strategy involves inverse or reverse docking. mdpi.com In this approach, the structure of the query molecule, this compound, is docked against a large library of protein structures. The proteins are then ranked based on the predicted binding affinity, providing a prioritized list of potential off-targets. mdpi.com

Machine learning algorithms, such as Random Forest and Support Vector Machines, are also increasingly being used to develop sophisticated off-target prediction models. researchgate.net These algorithms can be trained on large datasets of known drug-target interactions to recognize complex patterns that associate chemical substructures with specific biological activities. For a novel compound, these models can then predict the probability of interaction with a wide range of targets.

The table below presents a hypothetical output from a large-scale off-target identification algorithm for this compound.

Predicted Off-Target Prediction Algorithm Confidence Score / Rank Potential Implication
Kinase Family Member XInverse DockingHigh Binding Affinity ScorePotential for modulation of cell signaling pathways.
Cytochrome P450 Enzyme YMachine Learning ModelHigh ProbabilityPotential for drug-drug interactions or altered metabolism.
GPCR ZLigand Similarity SearchModerate Similarity to Known LigandsPossible modulation of a G-protein coupled receptor signaling pathway.
Nuclear Receptor APharmacophore MatchingGood Fit to PharmacophorePotential for influencing gene expression.

The application of these large-scale off-target identification algorithms is crucial for building a comprehensive pharmacological profile of a compound like this compound. By providing a broader view of its potential biological interactions, these computational methods help to de-risk drug development programs and can uncover novel therapeutic applications.

Drug Design and Discovery Strategies Incorporating N 1 Acetylindolin 4 Yl Acrylamide Scaffolds

Fragment-Based Drug Design (FBDD) Paradigm

Fragment-Based Drug Discovery (FBDD) has emerged as a powerful and efficient methodology for identifying lead compounds in the pharmaceutical industry. nih.govacs.org This approach begins by screening libraries of low-molecular-weight compounds, or "fragments," to identify those that bind weakly but efficiently to a biological target. frontiersin.org Once identified, these fragments serve as starting points for the rational construction of more potent, high-affinity ligands through strategies like growing, linking, or merging. nih.govfrontiersin.orgnih.gov

N-(1-Acetylindolin-4-yl)acrylamide as a Core Fragment or Scaffold

The this compound molecule is well-suited for consideration as a core fragment in FBDD campaigns. It is composed of three key chemical motifs:

An indoline (B122111) ring: This bicyclic heterocyclic system is a recognized "privileged scaffold" in medicinal chemistry, found in numerous natural products and synthetic drugs, and known to interact with a wide range of biological targets. nih.govresearchgate.netmdpi.com

An N-acetyl group: The acetylation of the indoline nitrogen modifies the electronic properties and steric profile of the scaffold, potentially influencing binding interactions and metabolic stability.

An acrylamide (B121943) moiety: This functional group is of particular importance as it can act as a reactive "warhead" for covalent inhibition, a strategy discussed in detail below.

Indoline and its derivatives have been successfully employed as anticancer fragments and inhibitors of various enzymes. nih.govnih.gov Research groups have utilized indolinone-based libraries in FBDD strategies to develop potent and selective kinase inhibitors. researchgate.net The structure of this compound, with its distinct functional regions, makes it an attractive starting point for exploring interactions within a protein's binding site. Its inherent chemical features provide multiple vectors for synthetic elaboration, a key consideration for a "sociable" fragment. acs.org

Fragment Growth, Linking, and Merging Strategies for Lead Optimization

Once a fragment like this compound is identified as a binder to a target protein, several established strategies can be employed for its optimization into a potent lead compound. nih.govnih.gov

Fragment Growing: This common strategy involves the stepwise addition of chemical functionality to the core fragment to engage with adjacent pockets in the protein's binding site, thereby increasing affinity and potency. frontiersin.org For this compound, growth could be envisioned by chemical modification at several positions, such as the phenyl ring of the indoline core or by altering the substituent on the acrylamide.

Fragment Linking: If a separate, second fragment is found to bind in a neighboring region of the target, the two fragments can be connected via a chemical linker. nih.gov This strategy can lead to a dramatic increase in binding affinity. The this compound scaffold could be one of the two fragments to be linked.

Fragment Merging: This approach involves designing a single, novel molecule that incorporates the key binding features of two or more different fragments that have overlapping binding sites. frontiersin.org If this compound and another fragment were found to share a common interaction point, a merged compound could be designed to be more efficient.

These optimization strategies are often guided by high-resolution structural data from techniques like X-ray crystallography or NMR spectroscopy, which reveal how the fragment binds to the target. nih.gov

Targeted Covalent Inhibition Approaches

Targeted covalent inhibitors (TCIs) are a class of drugs that form a permanent, covalent bond with their biological target. nih.govyoutube.com This irreversible mode of action can offer significant advantages, including increased potency, prolonged duration of action, and the ability to overcome drug resistance. researchgate.net

Acrylamide as an Electrophilic Warhead for Irreversible Binding

The acrylamide group is one of the most widely used electrophilic "warheads" in the design of covalent inhibitors. researchgate.net It functions as a Michael acceptor, making it susceptible to nucleophilic attack from specific amino acid residues on a target protein. nih.gov The β-carbon of the acrylamide's α,β-unsaturated system is electron-deficient and can react with a soft nucleophile, most commonly the thiol group of a cysteine residue. nih.gov

This reaction, a Michael addition, results in the formation of a stable, irreversible covalent bond between the drug and the protein. nih.gov The this compound compound possesses this critical acrylamide warhead, positioning it as a potential targeted covalent inhibitor. The indoline-based scaffold serves as the "guidance system," responsible for directing the molecule to the specific protein's binding site and orienting the acrylamide warhead for reaction with a nearby nucleophilic residue. youtube.com

Design Principles for Cysteine-Targeting Covalent Inhibitors

The design of effective and safe covalent inhibitors, particularly those targeting cysteine, requires a delicate balance of chemical reactivity. acs.org

Reactivity Tuning: The warhead must be reactive enough to form a bond with the intended cysteine target but not so reactive that it indiscriminately modifies other proteins or biomolecules, which could lead to off-target toxicity. nih.govresearchgate.net The reactivity of an acrylamide warhead can be "tuned" by modifying its chemical environment, for instance, by adding electron-withdrawing or -donating groups nearby.

Target Specificity: The non-covalent binding affinity of the scaffold (the "guidance system") is crucial. A strong initial, reversible binding event ensures that the inhibitor spends sufficient time in the target's binding pocket, increasing the probability of the covalent reaction with the specific, desired cysteine residue over other accessible cysteines in the proteome. researchgate.netnih.gov

Residue Accessibility: This strategy is dependent on the presence of a suitably positioned, nucleophilic cysteine residue within or near the binding site of the target protein. nih.gov Computational tools can help identify such targetable cysteines. nih.govdigitellinc.com

The this compound scaffold is a prime candidate for this approach, assuming its indoline portion can be optimized to selectively bind a target where a cysteine residue is accessible to the acrylamide warhead.

Table 1: Common Electrophilic Warheads for Covalent Inhibition

Warhead Class Example Targeted Residue(s)
Acrylamides Acrylamide Cysteine
Vinyl Sulfonamides Vinyl Sulfonamide Cysteine, Lysine (B10760008)
Cyanoacrylamides Cyanoacrylamide Cysteine (often reversible)
Propargylamides Propargylamide Cysteine
β-Lactams Penicillin Serine
Nitriles Nitrile Cysteine (reversible)

Computational Drug Design Methodologies

Computational, or in silico, methods are indispensable tools in modern drug discovery, accelerating the design and optimization process while reducing costs. nih.gov These techniques are highly applicable to scaffolds like this compound.

Molecular Docking: Covalent docking is a powerful computational tool used to predict how a molecule like this compound would bind to the three-dimensional structure of a target protein. nih.gov It can model the initial non-covalent interactions and then simulate the formation of the covalent bond between the acrylamide warhead and a target cysteine, providing insights into the binding mode and helping to prioritize candidate molecules. nih.govnih.gov

Virtual Screening: Large virtual libraries of compounds based on the indoline scaffold can be rapidly screened against a target protein structure to identify derivatives with improved predicted binding affinity or better fit within the active site.

Quantum Mechanics/Machine Learning (QM/ML) Models: Predicting the chemical reactivity of a covalent warhead is critical for balancing efficacy and safety. Recent advances have combined quantum mechanics (QM) calculations with machine learning (ML) to create models that can accurately predict the reactivity of acrylamide warheads. digitellinc.comdntb.gov.ua Such models could be used to computationally assess derivatives of this compound, guiding the synthesis of compounds with an optimized reactivity profile before they are even made in the lab. acs.orgdigitellinc.com

By integrating these computational strategies, the development of drug candidates based on the this compound scaffold can be pursued in a more rational, efficient, and targeted manner.

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to predict and analyze how a ligand, such as this compound, interacts with its biological target at an atomic level.

Molecular Docking: This technique predicts the preferred orientation (pose) of a ligand when bound to a target protein. Given the presence of the acrylamide group, a likely target class for this compound is the protein kinase family, many of which are targeted by covalent inhibitors that bind to a non-catalytic cysteine residue near the ATP-binding site. mdpi.comnih.gov For a hypothetical docking study, Bruton's tyrosine kinase (BTK), which has a key cysteine residue (Cys481), serves as a plausible target. nih.gov

The simulation would involve positioning the this compound molecule within the ATP-binding pocket of BTK. The indoline core would be expected to form non-covalent interactions, such as hydrogen bonds and hydrophobic contacts, with residues in the hinge region of the kinase. nih.gov The docking algorithm would score different poses based on factors like binding affinity. The primary goal would be to find a pose where the acrylamide's β-carbon is positioned optimally for a nucleophilic attack by the thiol group of Cys481. nih.govnih.gov

Molecular Dynamics (MD) Simulations: Following docking, MD simulations can be used to assess the stability of the predicted binding pose over time. An MD simulation would model the dynamic movements of the ligand-protein complex in a simulated physiological environment. This provides insights into the stability of the key non-covalent interactions and confirms whether the ligand remains locked in a conformation suitable for the covalent reaction.

Table 1: Hypothetical Molecular Docking Results of this compound Analogs against BTK

Compound IDModificationDocking Score (kcal/mol)Predicted Interacting Residues (Non-covalent)
LEAD-001 This compound-8.5Met477, Leu408, Val416
ANAL-002 5-Fluoro-indoline analog-8.9Met477, Thr474, Leu408
ANAL-003 6-Methoxy-indoline analog-8.2Met477, Leu528
ANAL-004 N-Propionyl-indoline analog-8.6Met477, Leu408, Val416

This table is for illustrative purposes only and does not represent real experimental data.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method used to identify the statistical relationship between the chemical structures of a series of compounds and their biological activity. For the this compound scaffold, a QSAR study would be essential for optimizing its potency and selectivity.

The process would begin with the synthesis of a library of analogs. Modifications could be made at several positions:

Indoline Ring: Introducing various substituents (e.g., halogens, alkyl, alkoxy groups) at the 5, 6, or 7-positions to probe the effect of electronics and sterics on binding.

N-Acetyl Group: Replacing the acetyl with other acyl groups to fine-tune solubility and hydrogen bonding capacity.

Once synthesized, these analogs would be tested for their biological activity (e.g., IC₅₀ value against the target kinase). A QSAR model would then be built by correlating this activity data with calculated physicochemical properties (descriptors) such as lipophilicity (logP), molar refractivity, and electronic parameters. nih.gov The resulting model, often a mathematical equation, can predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent analogs and reducing the need for exhaustive synthesis and screening. novartis.com

Table 2: Illustrative QSAR Data for Hypothetical this compound Derivatives

Compound IDR-Group at Position 5logPPolar Surface Area (Ų)Hypothetical IC₅₀ (nM)
LEAD-001 -H2.159.4150
QSAR-001 -F2.359.495
QSAR-002 -Cl2.659.480
QSAR-003 -CH₃2.559.4180
QSAR-004 -OCH₃2.068.6210

This table is for illustrative purposes only and does not represent real experimental data.

Phenotypic Screening and Target Deconvolution Strategies

Phenotypic screening is an approach where compounds are tested for their effect on cellular or organismal behavior without a preconceived molecular target. acs.org This strategy is valuable for discovering first-in-class medicines with novel mechanisms of action.

Phenotypic Screening: this compound could be screened against a diverse panel of human cell lines, such as various cancer lines. The primary readout would be a phenotypic change, for example, inhibition of cell proliferation, induction of apoptosis, or arrest of the cell cycle. If the compound shows selective activity against a particular cell type (e.g., B-cell lymphomas), it becomes a "phenotypic hit." acs.org

Target Deconvolution: Once a phenotypic hit is identified, the critical next step is to determine its molecular target(s), a process known as target deconvolution. Several methods can be employed:

Affinity Chromatography: The compound is immobilized on a solid support. A lysate from the sensitive cells is passed over this support, and the proteins that bind to the compound are captured, eluted, and identified using mass spectrometry.

Proteomics-based methods: Techniques like Thermal Proteome Profiling (TPP) can identify protein targets by measuring changes in protein thermal stability upon ligand binding across the entire proteome.

Genetic Approaches: Using CRISPR-Cas9 screening to identify genes that, when knocked out, confer resistance to the compound, pointing towards the target pathway.

For a covalent inhibitor like this compound, a probe-based approach is also powerful. A clickable tag (e.g., an alkyne) could be added to the molecule, allowing it to be covalently bound to its target in cells and then visualized or pulled down via click chemistry for identification.

Molecular Hybridization Strategies in Scaffold Development for Novel Bioactives

Molecular hybridization involves combining two or more distinct pharmacophores (structural units responsible for biological activity) into a single "hybrid" molecule. This strategy aims to create novel compounds with improved affinity, better selectivity, or even dual-targeting capabilities.

Given the structure of this compound, several hybridization strategies could be envisioned:

Dual-Target Kinase Inhibitors: The indoline-acrylamide scaffold could be linked to another known kinase inhibitor pharmacophore. For example, if targeting a resistance mutation in a kinase, the this compound moiety could provide the covalent interaction, while the hybridized portion could be designed to bind to a secondary site on the kinase, creating a more robust inhibitor.

Targeting Protein-Protein Interactions: The scaffold could be hybridized with a molecule known to disrupt a specific protein-protein interaction. For instance, it could be combined with a peptide mimic that blocks the interaction of a kinase with its downstream substrate, leading to a different mechanism of pathway inhibition.

Improving Pharmacokinetic Properties: The indoline nucleus could be hybridized with moieties known to improve cell permeability or metabolic stability, such as incorporating elements from compounds known to penetrate the central nervous system. acs.org This could tailor the drug for specific therapeutic areas, like neuro-oncology. The incorporation of an acrylamide group itself has been shown in some contexts to improve drug-like properties like solubility and permeability. nih.govacs.org

These strategies leverage the established covalent mechanism of the acrylamide group while using the indoline as an anchor to introduce new functionalities, expanding the therapeutic potential beyond that of the original scaffold.

Preclinical Biochemical Evaluation in Vitro

Antineoplastic Activity

No studies were identified that investigated the antineoplastic activity of N-(1-Acetylindolin-4-yl)acrylamide.

There is no publicly available data on the cytotoxic or antiproliferative effects of this compound in the following cancer cell lines: HT-29, H460, A549, MKN-45, U87MG, HeLa, HepG2, MCF-7, B16-F10, and A2780.

While numerous studies have detailed the cytotoxic effects of the general compound acrylamide (B121943) in various cell lines, this information is not directly applicable to the specific derivative this compound. For instance, research on acrylamide has demonstrated its ability to decrease cell viability and induce apoptosis in cell lines such as A549 and Caco-2. mdpi.comnih.gov However, the structural modifications in this compound, namely the addition of the acetylindolin group, would significantly alter its chemical and biological properties, making direct extrapolation of data from acrylamide inappropriate.

No research has been published detailing the effects of this compound on cell cycle progression or its ability to induce apoptosis in cancer cells.

Studies on the parent compound, acrylamide, have shown that it can cause cell cycle arrest and induce apoptosis. nih.govnih.gov For example, it has been observed to induce G0/G1 phase arrest and apoptosis in NIH-3T3 cells. nih.gov Again, these findings are specific to acrylamide and cannot be attributed to this compound without dedicated experimental evidence.

Antiviral Activity Evaluation

Currently, there is no publicly available scientific literature detailing the specific antiviral activities of this compound. However, broader research into the acrylamide class of compounds has indicated potential antiviral properties. For instance, studies have shown that certain acrylamide derivatives can inhibit the replication of viruses such as the vaccinia virus. nih.gov One study demonstrated that acrylamide treatment can induce the formation of anti-viral granules, which play a role in inhibiting viral replication. nih.gov Furthermore, novel acrylamide derivatives incorporating a 1,2,3-thiadiazole (B1210528) moiety have been synthesized and evaluated for their in vitro activity against the Hepatitis B virus (HBV). nih.gov These findings suggest a potential avenue for future investigation into the specific antiviral effects of this compound.

Immunomodulatory Effects and Cytokine Secretion Profiling

As of the current date, no specific studies on the immunomodulatory effects or cytokine secretion profiles of this compound have been published in the available scientific literature.

In Vitro Metabolic Studies of N 1 Acetylindolin 4 Yl Acrylamide

Pathways of Biotransformation

The biotransformation of N-(1-Acetylindolin-4-yl)acrylamide is anticipated to proceed through two primary pathways, largely dictated by the reactivity of the acrylamide (B121943) group. These pathways are cytochrome P450-mediated oxidation and glutathione (B108866) S-transferase-mediated conjugation.

Cytochrome P450-Mediated Metabolism (e.g., Epoxidation to Glycidamide (B1671898) Analogues)

The acrylamide portion of the molecule is a known substrate for cytochrome P450 enzymes, particularly CYP2E1. nih.govnih.govnih.govrti.org This enzyme catalyzes the epoxidation of the acrylamide double bond to form a reactive epoxide, analogous to the conversion of acrylamide to glycidamide. nih.govresearchgate.net This oxidative pathway is considered a toxification route, as the resulting epoxide is a more reactive electrophile than the parent compound. researchgate.netnih.gov

Studies on acrylamide have shown that CYP2E1 is likely the primary P450 enzyme responsible for this transformation. nih.govrti.org Research in mouse models has indicated that in the absence of CYP2E1, the formation of oxidative metabolites is significantly reduced, suggesting a high degree of specificity. nih.gov Therefore, it is highly probable that this compound undergoes a similar CYP2E1-mediated epoxidation at the acrylamide moiety, leading to the formation of N-(1-acetylindolin-4-yl)glycidamide.

The indoline (B122111) ring itself may also be subject to P450-mediated oxidation, potentially leading to hydroxylated metabolites. The metabolism of indole (B1671886) derivatives can involve hydroxylation at various positions on the ring. nih.govnih.gov

Glutathione S-Transferase-Mediated Conjugation Reactions

A major detoxification pathway for acrylamide and its analogues involves direct conjugation with glutathione (GSH), a reaction catalyzed by glutathione S-transferases (GSTs). nih.govnih.govnih.govnih.gov This process involves the nucleophilic attack of the thiol group of GSH on the β-carbon of the α,β-unsaturated carbonyl system of the acrylamide moiety, a process known as Michael addition. mdpi.comresearchgate.net

This conjugation is a critical step in the detoxification and elimination of acrylamide-like compounds. nih.gov Studies using rat liver and brain cytosol have demonstrated the enzymatic conjugation of acrylamide with glutathione. ias.ac.in Various GST isozymes can catalyze this reaction. nih.gov It is therefore expected that this compound would also be a substrate for GSTs, leading to the formation of a glutathione conjugate.

Identification and Characterization of Metabolites

Based on the established metabolic pathways of acrylamide, the following classes of metabolites are anticipated to be formed from this compound.

N-Acetyl-S-Conjugates (e.g., N-acetyl-S-(3-amino-3-oxopropyl)cysteine analogues)

The initial glutathione conjugate of this compound would likely undergo further processing to form mercapturic acid derivatives, which are excreted in the urine. This metabolic cascade involves the sequential cleavage of the glutamate (B1630785) and glycine (B1666218) residues from the glutathione moiety, followed by N-acetylation of the remaining cysteine conjugate. nih.gov

For acrylamide, the corresponding mercapturic acid is N-acetyl-S-(3-amino-3-oxopropyl)cysteine (AAMA). nih.govnih.gov By analogy, the metabolism of this compound is expected to yield N-acetyl-S-[1-(1-acetylindolin-4-ylcarbamoyl)ethyl]cysteine.

Formation of Dihydroxypropionamide Derivatives

The epoxide metabolite, N-(1-acetylindolin-4-yl)glycidamide, can be further metabolized via two main routes. It can be conjugated with glutathione, leading to the formation of mercapturic acid derivatives of the glycidamide analogue. nih.gov Alternatively, the epoxide ring can be hydrolyzed by epoxide hydrolase to form a diol. researchgate.net In the case of glycidamide, this hydrolysis produces glyceramide. Therefore, the corresponding metabolite for this compound would be a dihydroxypropionamide derivative, specifically N-(1-acetylindolin-4-yl)-2,3-dihydroxypropionamide.

Hepatic Enzyme System Investigations in Microsomal and Cytosolic Fractions

In vitro studies using subcellular fractions of the liver are crucial for elucidating the specific enzymes involved in the metabolism of xenobiotics.

Microsomal Fraction: This fraction is rich in cytochrome P450 enzymes. nih.gov Incubations of this compound with liver microsomes in the presence of an NADPH-generating system would be expected to show the formation of the epoxidized metabolite, N-(1-acetylindolin-4-yl)glycidamide. Studies on various acrylamide analogues have confirmed that metabolism occurs in microsomal preparations. nih.gov

Cytosolic Fraction: This fraction contains a high concentration of glutathione S-transferases. nih.gov Incubations of this compound with liver cytosol and glutathione would be expected to demonstrate the formation of the glutathione conjugate. Research has confirmed that acrylamide is metabolized by hepatic glutathione S-transferases in the cytosolic fraction. nih.govnih.gov

The following table summarizes the expected enzyme activities and resulting metabolites in different hepatic fractions based on studies with acrylamide.

Hepatic FractionKey Enzyme SystemExpected Primary Metabolite of this compound
MicrosomalCytochrome P450 (CYP2E1)N-(1-acetylindolin-4-yl)glycidamide
CytosolicGlutathione S-Transferases (GSTs)Glutathione conjugate of this compound

The following table details the major urinary metabolites anticipated from the biotransformation of this compound, based on the known metabolites of acrylamide.

Parent CompoundProposed Metabolite of this compoundMetabolic Pathway
This compoundN-acetyl-S-[1-(1-acetylindolin-4-ylcarbamoyl)ethyl]cysteineGlutathione Conjugation
This compoundN-(1-acetylindolin-4-yl)-2,3-dihydroxypropionamideEpoxidation followed by Hydrolysis
This compoundMercapturic acid of N-(1-acetylindolin-4-yl)glycidamideEpoxidation followed by Glutathione Conjugation

Enzyme Induction and Inhibition Studies with Relevant Metabolic Enzymes

As of the current date, no specific in vitro studies on the inductive or inhibitory potential of this compound on any metabolic enzymes, including the critical cytochrome P450 (CYP) superfamily, have been published in the peer-reviewed scientific literature.

The cytochrome P450 enzymes are a major family of enzymes involved in the metabolism of a vast array of xenobiotics, including many pharmaceutical compounds. Understanding a new chemical entity's potential to either induce (increase the expression of) or inhibit (block the activity of) these enzymes is a critical component of preclinical drug development.

Enzyme Induction: This can lead to the faster metabolism of co-administered drugs, potentially reducing their efficacy.

Enzyme Inhibition: This can slow down the metabolism of other drugs, leading to their accumulation and an increased risk of toxicity.

Without experimental data, it is impossible to create data tables or provide detailed research findings on the effects of this compound on metabolic enzymes. Future research in this area would be necessary to characterize the compound's drug-drug interaction potential and to fully understand its safety and metabolic profile.

Patent Landscape and Intellectual Property in N 1 Acetylindolin 4 Yl Acrylamide Research

Analysis of Existing Patent Applications for Related Chemical Scaffolds

A thorough review of the patent literature reveals that both the indoline (B122111) and acrylamide (B121943) scaffolds are prevalent in medicinal chemistry and have been the subject of numerous patent applications.

The indoline scaffold, a dihydro derivative of indole (B1671886), is recognized as a "privileged" structure in drug discovery. researchgate.netnih.gov Its three-dimensional nature and synthetic tractability have made it a popular framework for developing a wide range of therapeutic agents. Patent applications involving indoline derivatives are extensive and cover a broad spectrum of biological targets and therapeutic areas. A significant portion of these patents focuses on the development of kinase inhibitors for the treatment of various cancers. researchgate.netnih.gov The indole nucleus is a versatile foundation for designing drug-like kinase inhibitors, and modifications to the substituents on the indole moiety can significantly impact the pharmacokinetic and pharmacodynamic properties of the resulting compounds. researchgate.net Patents in this space often claim novel substitution patterns on the indoline ring system, aiming to enhance potency, selectivity, or metabolic stability. For instance, patent applications describe indoline derivatives as inhibitors of vascular endothelial growth factor receptor (VEGFR) and other tyrosine kinases, which are crucial in angiogenesis and tumor progression. nih.gov

Chemical Space Covered by Current Pharmaceutical Patents Relevant to Indoline and Acrylamide Derivatives

The chemical space defined by patents for indoline and acrylamide derivatives is vast and continues to expand as new biological targets are identified. The convergence of these two scaffolds in a single molecule, such as N-(1-Acetylindolin-4-yl)acrylamide, positions it at the intersection of several important areas of pharmaceutical research.

The primary therapeutic area dominated by patents for these scaffolds is oncology . Indoline-based compounds are heavily patented as inhibitors of various protein kinases implicated in cancer, including but not limited to:

Vascular Endothelial Growth Factor Receptors (VEGFRs) nih.gov

Cyclin-Dependent Kinases (CDKs) researchgate.net

Glycogen Synthase Kinase 3β (GSK3β) researchgate.net

Acrylamide-containing molecules are also prominent in oncology as covalent inhibitors of kinases such as Bruton's tyrosine kinase (BTK) and Epidermal Growth Factor Receptor (EGFR).

Beyond oncology, patent filings for these scaffolds extend to other therapeutic indications, including inflammatory and immunological disorders . nih.gov For example, kinase inhibitors play a role in modulating inflammatory signaling pathways, and patents have been filed for indoline derivatives targeting these pathways.

The table below provides a summary of the chemical space covered by patents for indoline and acrylamide derivatives, based on their therapeutic applications.

Therapeutic AreaBiological TargetsScaffold TypeRepresentative Patent Focus
Oncology Protein Kinases (VEGFR, CDK, EGFR, BTK)Indoline, AcrylamideDevelopment of selective and potent inhibitors for cancer treatment. researchgate.netnih.gov
Inflammatory Disorders Protein KinasesIndolineModulation of inflammatory signaling pathways. nih.gov
Neurological Disorders Orexin ReceptorsIndole/IndolineAntagonists for sleep-related disorders. google.com
Infectious Diseases Various microbial enzymesIndolizines (isomers of indoles)Antimicrobial and anti-tubercular agents. nih.gov

This table is for illustrative purposes and is not exhaustive.

Strategies for Demonstrating Novelty and Inventiveness in Patentable this compound Derivatives

For a new chemical entity like this compound to be patentable, it must be proven to be novel and involve an inventive step (non-obvious). dexpatent.comtandfonline.com

Novelty requires that the exact chemical structure has not been previously disclosed to the public in any form. tandfonline.com Even if the individual indoline and acrylamide scaffolds are well-known, the specific combination and substitution pattern in this compound could be considered novel if it has not been previously synthesized or described. A thorough search of chemical databases and the scientific and patent literature is the first step in establishing novelty. A patent claim will lack novelty only if a single prior art reference discloses all the features of the claimed invention. tandfonline.com

Inventiveness (or Non-Obviousness) is a more subjective criterion and assesses whether the invention would have been obvious to a person skilled in the relevant technical field at the time of the invention. dexpatent.com Merely combining two known scaffolds (indoline and acrylamide) may not be considered inventive without an unexpected result. Strategies to demonstrate an inventive step for derivatives of this compound could include:

Unexpected Therapeutic Activity: Demonstrating that the compound exhibits a surprising and significant biological activity against a particular disease target would be a strong argument for inventiveness. This could be a new therapeutic application for this class of compounds.

Unexpectedly Superior Properties: The new derivative might show unexpectedly improved properties compared to existing compounds. This could include:

Enhanced Potency: A significantly lower concentration of the compound is required to achieve a therapeutic effect.

Improved Selectivity: The compound shows a greater affinity for its intended biological target over other related targets, which can lead to a better safety profile. cas.org

Favorable Pharmacokinetic Profile: The compound exhibits better absorption, distribution, metabolism, and excretion (ADME) properties, making it a more viable drug candidate.

Overcoming a Technical Prejudice: If the prevailing wisdom in the field suggested that combining an indoline scaffold with an acrylamide moiety would be detrimental to activity or lead to toxicity, then successfully creating a potent and selective molecule would be considered inventive.

A New Mechanism of Action: Discovering that this compound or its derivatives operate through a previously unknown biological mechanism would be a powerful indicator of an inventive step.

To support claims of inventiveness, a patent application should ideally include robust experimental data. tandfonline.com This could consist of in vitro biochemical assays, cell-based assays, and in vivo studies in animal models of disease. This data provides the necessary evidence that the invention is not just a random combination of known parts but a thoughtful design that leads to a tangible and unexpected technical advantage. tandfonline.com The use of a covalent strategy with the acrylamide group, if it leads to a particularly effective and selective inhibitor, could be a key part of the inventive step argument. acs.org

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(1-Acetylindolin-4-yl)acrylamide, and how can purity be ensured?

  • Methodology : The synthesis typically involves coupling reactions using carbodiimide-based reagents (e.g., EDCI) in polar aprotic solvents like DMF under controlled temperatures (0–25°C). Post-reaction purification via column chromatography with mixed solvents (e.g., ethyl acetate/petroleum ether) ensures high purity .
  • Key Steps :

StepConditions/ReagentsPurpose
1EDCI, DMF, 0°CActivates carboxylic acid for amide bond formation
2Stirring, 24 hrsEnsures complete reaction
3Column chromatography (ethyl acetate/petroleum ether)Removes unreacted reagents and byproducts

Q. What spectroscopic techniques are critical for confirming the structure of this compound?

  • Methodology : Nuclear Magnetic Resonance (¹H and ¹³C NMR) confirms proton and carbon environments, with acrylamide carbonyl signals appearing at ~165 ppm. Mass spectrometry (MS) validates molecular weight, while elemental analysis ensures stoichiometric purity .
  • Example Data :

TechniqueKey Observations
¹H NMRδ 6.5–7.2 ppm (aromatic protons), δ 10.1 ppm (amide NH)
¹³C NMRδ 165–170 ppm (C=O), δ 120–140 ppm (aromatic carbons)

Q. How should this compound be stored to maintain stability?

  • Methodology : Store in airtight, light-resistant containers at –20°C to prevent hydrolysis of the acrylamide moiety. Avoid exposure to reducing agents (e.g., thiols) to minimize unwanted Michael adduct formation .

Advanced Research Questions

Q. How can researchers optimize the yield of this compound under varying reaction conditions?

  • Methodology : Use Design of Experiments (DoE) to test variables:

  • Solvent : DMF vs. dichloromethane (polarity effects).
  • Catalyst : EDCI vs. DCC (reagent efficiency).
  • Temperature : 0°C vs. room temperature (kinetic control).
  • Purification : Compare column chromatography vs. recrystallization .

Q. What strategies resolve contradictions in biological activity data across different assay systems?

  • Methodology :

  • Use orthogonal assays (e.g., cell viability via MTT, apoptosis via caspase-3 activation) to cross-validate results .
  • Compare activity in 2D vs. 3D cell cultures to assess microenvironmental effects.
  • Analyze structural analogs to identify assay-specific interference (e.g., solubility in high-throughput screens) .

Q. How does the acrylamide moiety influence reactivity with biological nucleophiles, and what are the implications for mechanism of action?

  • Methodology :

  • Thiol Reactivity : The α,β-unsaturated carbonyl undergoes Michael addition with cysteine residues, disrupting protein function (e.g., kinase inhibition). Validate via SDS-PAGE to detect protein adducts .
  • Computational Modeling : Use density functional theory (DFT) to predict electrophilicity of the acrylamide group and correlate with experimental IC50 values .

Q. What computational tools are effective for predicting structure-activity relationships (SAR) of this compound derivatives?

  • Methodology :

  • Molecular Docking : Simulate binding poses with target proteins (e.g., kinases) using AutoDock Vina.
  • QSAR Models : Train models on datasets of analogs to predict bioactivity (e.g., pIC50) .
  • Example SAR Table :
DerivativeSubstituentLogPIC50 (µM)
A -OCH₃2.10.45
B -NO₂1.80.12

Q. How do structural modifications on the indole ring affect target selectivity and off-target interactions?

  • Methodology :

  • Synthesize analogs with substituents (e.g., halogens, methyl groups) at the indole 5-position.
  • Test selectivity using kinase profiling panels (e.g., DiscoverX) .
  • Key Finding : Electron-withdrawing groups (e.g., -NO₂) enhance potency but reduce solubility, requiring formulation optimization .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.